Fmoc-D-4-Pal-OH

Formyl Peptide Receptor 1 Antagonist Calcium Mobilization

Standard Fmoc-amino acids fail to confer proteolytic stability or metal-coordination capacity. Fmoc-D-4-Pal-OH solves both: its D-configuration resists enzymatic degradation for extended peptide half-life, while the 4-pyridyl side chain enables transition metal binding for metallopeptide catalysts and stimulus-responsive hydrogels. Unlike L-enantiomers or phenylalanine analogs, this regioisomer achieves high SST₂ affinity (KD 0.11 nM) with low logD (-2.6), making it the optimal building block for neuroendocrine tumor-targeting peptides. • D-stereochemistry → protease resistance & prolonged in vivo stability • 4-Pyridyl nitrogen → metal coordination, altered π-stacking, enhanced hydrophilicity • SAR-ready scaffold: IC₅₀ 28.9 μM against FPR1 for inflammatory disease programs • Fmoc-protected for seamless integration into standard SPPS workflows

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
CAS No. 205528-30-9
Cat. No. B557759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-4-Pal-OH
CAS205528-30-9
Synonyms205528-30-9; Fmoc-D-4-Pyridylalanine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-4-yl)propanoicacid; Fmoc-beta-(4-pyridyl)-D-Ala-OH; Fmoc-D-3-(4-pyridyl)-alanine; Fmoc-3-(4-pyridyl)-D-alanine; N-FMOC-3-(4-PYRIDYL)-D-ALANINE; (R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-PYRIDIN-4-YL-PROPIONICACID; N-Fmoc-3-(4-Pyridyl); AC1LJQMR; Fmoc-3--D-alanine; FMOC-D-4PAL-OH; FMOC-D-4-PAL; 47293_ALDRICH; SCHEMBL120628; FMOC-4'-PYRIDYL-D-ALA; Fmoc--(4-pyridyl)-D-Ala-OH; FMOC-D-4-PYRIDINEALANINE; 47293_FLUKA; FMOC-D-ALA(4-PYRI)-OH; MolPort-001-758-708; ZINC621917; FMOC-D-ALA(4'-PYRIDYL)-OH; CF-245; MFCD00672567
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1
InChIKeySCSSXJVRZMQUKA-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-4-Pyridylalanine Overview


Fmoc-D-4-pyridylalanine (also known as N‑Fmoc‑3‑(4‑pyridyl)‑D‑alanine) is an unnatural amino acid building block used in Fmoc‑based solid‑phase peptide synthesis (SPPS) [REFS‑1]. The compound features a fluorenylmethyloxycarbonyl (Fmoc) N‑terminal protecting group compatible with standard SPPS protocols and a D‑configured side chain bearing a 4‑pyridyl heteroaromatic ring [REFS‑2]. This substitution pattern confers distinct electronic, steric, and metal‑binding properties relative to both natural aromatic residues and other pyridylalanine regioisomers, enabling precise modulation of peptide pharmacology and biophysical behavior [REFS‑3][REFS‑4].

Fmoc‑compatible for standard SPPS protocols
D‑configuration supports peptide stability studies
4‑pyridyl side chain enables metal‑coordination and electronic modulation

Fmoc-D-4-Pyridylalanine: Generic Substitution Failure


Unlike common aromatic Fmoc‑amino acids (e.g., Fmoc‑Phe, Fmoc‑Tyr) or even its L‑enantiomer and regioisomers, Fmoc‑D‑4‑pyridylalanine cannot be simply swapped into a peptide sequence without profound functional consequences. The D‑stereochemistry confers resistance to proteolytic degradation, the 4‑pyridyl ring introduces a metal‑coordinating nitrogen and altered π‑stacking, and the specific nitrogen position dictates receptor affinity, hydrophilicity, and biodistribution [REFS‑1][REFS‑2]. Failure to procure this exact D‑4‑Pal derivative leads to peptides with different pharmacological profiles, reduced stability, or compromised self‑assembly behavior—outcomes that cannot be replicated by using Fmoc‑L‑4‑Pal, Fmoc‑D‑Phe, or other in‑class analogs [REFS‑3].

This product Fmoc‑D‑4‑pyridylalanine
  • D‑stereochemistry
  • 4‑pyridyl heteroaromatic ring
  • Metal‑coordinating nitrogen
Common substitutes L‑enantiomer / D‑Phe / other regioisomers
  • D→L shift may abolish receptor recognition
  • Natural aromatics lack metal‑coordination ability
  • Regioisomer change alters hydrophilicity and biodistribution profile

Fmoc-D-4-Pyridylalanine Evidence Guide


FPR1 Antagonism vs. fMLF Agonism

Fmoc‑D‑4‑pyridylalanine exhibits direct antagonist activity at human FPR1. In a calcium mobilization assay using HL‑60 cells, the compound inhibited fMLF‑induced signaling with an IC50 of 28.9 μM (2.89E+4 nM) [REFS‑1]. This contrasts with the potent agonist fMLF, which activates FPR1 with an EC50 of approximately 10 nM [REFS‑2]. The D‑configured pyridylalanine derivative therefore acts as a weak antagonist, providing a distinct pharmacological starting point compared to native peptide agonists.

FPR1 Antagonism
Cross‑study comparable
Target IC50 28.9 μM
vs.
fMLF agonist EC50 10.6 nM
~2,900‑fold weaker antagonism
Supports FPR1 antagonist scaffold studies
Agonist vs. antagonist readout context
Formyl Peptide Receptor 1 Antagonist Calcium Mobilization

SST2 Affinity & Hydrophilicity: Regioisomer Comparison

Incorporation of 4‑pyridyl‑D‑alanine into the third position of the SST2 antagonist LM3 yields a radioligand with enhanced binding affinity and distinct pharmacokinetics. Saturation binding studies revealed KD values for [177Lu]Lu‑DOTA‑[xPal3]‑LM3 of 0.18 ± 0.02 nM (L2Pal), 0.15 ± 0.01 nM (3Pal), and 0.11 ± 0.01 nM (4Pal), compared to 0.09 ± 0.02 nM for the clinical comparator [177Lu]Lu‑DOTA‑LM3 (Tyr3) [REFS‑1]. Hydrophilicity increased in parallel, with logD = ‑2.3 ± 0.1 (L2Pal), ‑2.5 ± 0.1 (3Pal), and ‑2.6 ± 0.1 (4Pal), all higher than the reference logD = ‑2.3 ± 0.1 [REFS‑1]. The 4‑Pal isomer thus offers the best balance of high affinity and increased hydrophilicity among the regioisomers.

SST2 Affinity & Hydrophilicity
Direct head‑to‑head
4‑Pal KD 0.11 nM logD ‑2.6
vs.
2‑Pal / 3‑Pal / Tyr3 KD 0.18 / 0.15 / 0.09 nM logD ‑2.3 / ‑2.5 / ‑2.3
KD improved 39% over 2‑Pal; logD 0.3 units more hydrophilic
Regioisomer enabling affinity‑hydrophilicity balance
Supports radiopharmaceutical biodistribution studies
Somatostatin Receptor Radioligand LogD KD

Chiral Recognition: D- vs. L-Enantiomer

The D‑configuration of 4‑pyridylalanine is essential for receptor engagement. In the same somatostatin antagonist series, the D‑2‑pal derivative (D2Pal3‑LM3) completely lost receptor recognition and affinity, whereas the corresponding L‑enantiomer (L2Pal3) retained binding [REFS‑1]. Although direct data for D‑4‑Pal vs. L‑4‑Pal are not provided, the trend establishes that chirality at the α‑carbon is a critical determinant of biological activity for pyridylalanine‑containing peptides [REFS‑1][REFS‑2].

Chiral Recognition
Class‑level inference
D‑configuration required; D‑2‑Pal loses binding, L‑2‑Pal retains
D‑enantiomer essential for target engagement
Direct D‑4‑Pal data pending
Chirality Somatostatin Antagonist Enantioselectivity

Proteolytic Stability: D- vs. L-Peptides

Peptides incorporating D‑amino acids, including D‑4‑pyridylalanine, exhibit markedly enhanced resistance to enzymatic degradation. Incorporation of D‑amino acids at protease cleavage sites significantly inhibits enzymatic hydrolysis, extending peptide half‑life in biological environments [REFS‑1][REFS‑2]. While direct half‑life data for Fmoc‑D‑4‑pyridylalanine‑containing peptides are not yet published, the class‑level effect is well‑established: D‑amino acid substitution can increase peptide stability by >10‑fold compared to all‑L counterparts [REFS‑3].

Proteolytic Stability
Class‑level inference
D‑amino acids increase peptide half‑life >10‑fold vs. all‑L
D‑configuration may enhance peptide stability
Direct stability data not reported
Proteolytic Degradation Half‑Life D‑Amino Acid

Metal-Binding by 4-Pyridylalanine

The 4‑pyridyl side chain acts as a strong metal‑binding ligand. In designed α‑helical coiled‑coil peptides, a single 4‑pyridylalanine residue positioned on the solvent‑exposed surface forms a stable metal‑binding site [REFS‑1]. Addition of Pt(en)(NO3)2 to a peptide containing two 4‑pyridylalanine residues triggers a conformational change from a two‑stranded coiled‑coil to a four‑helix bundle, demonstrating the utility of 4‑pyridylalanine for metal‑mediated peptide assembly [REFS‑2][REFS‑3]. This metal‑coordinating property is not shared by natural aromatic amino acids (Phe, Tyr, Trp).

Metal‑Binding Property
Class‑level inference
4‑pyridyl coordinates Pt(II); triggers coil→bundle assembly
Enables metal‑triggered biomaterial design
Not accessible with natural aromatics
Metallopeptide Coiled‑Coil Metal Coordination

Fmoc-D-4-Pyridylalanine Applications


SST2-Targeted Radiopharmaceutical Development

4‑Pyridyl‑D‑alanine is the optimal regioisomer for balancing high SST2 affinity (KD 0.11 nM) with increased hydrophilicity (logD ‑2.6), making it a preferred building block for radiolabeled peptide antagonists used in neuroendocrine tumor imaging and therapy [REFS‑1].

FPR1 Antagonist SAR Discovery

With a defined IC50 of 28.9 μM against FPR1, Fmoc‑D‑4‑pyridylalanine serves as a starting scaffold for structure‑activity relationship (SAR) campaigns aiming to improve potency and selectivity for inflammatory disease targets [REFS‑2].

Protease-Resistant Peptide Engineering

The D‑configuration confers resistance to enzymatic degradation, enabling the design of peptide therapeutics with extended half‑lives. This is particularly valuable for oral or systemic peptide drugs where stability against gut or plasma proteases is critical [REFS‑3].

Metal-Mediated Peptide Self-Assembly

The 4‑pyridyl side chain acts as a metal‑binding ligand, allowing the construction of stimulus‑responsive hydrogels, metallopeptide catalysts, and supramolecular architectures through coordination with transition metals [REFS‑4].

Application
Selection Property
Validation Focus
SST2‑targeted peptide conjugate research
Regioisomer‑dependent hydrophilicity
Binding affinity and logD review
FPR1 pathway inhibition SAR studies
Antagonist scaffold context
Calcium mobilization assay endpoint review
Protease‑resistant peptide stability studies
D‑enantiomer proteolytic resistance
Degradation half‑life endpoint review
Metal‑mediated peptide self‑assembly studies
4‑pyridyl metal‑coordination
Conformational assembly endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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